Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine
Brand Name: Vulcanchem
CAS No.: 179056-26-9
VCID: VC11682440
InChI: InChI=1S/C16H21N3/c1-2-7-15(8-3-1)17-12-13-5-4-6-14(11-13)16-9-10-18-19-16/h4-6,9-11,15,17H,1-3,7-8,12H2,(H,18,19)
SMILES: C1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NN3
Molecular Formula: C16H21N3
Molecular Weight: 255.36 g/mol

Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine

CAS No.: 179056-26-9

Cat. No.: VC11682440

Molecular Formula: C16H21N3

Molecular Weight: 255.36 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine - 179056-26-9

Specification

CAS No. 179056-26-9
Molecular Formula C16H21N3
Molecular Weight 255.36 g/mol
IUPAC Name N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cyclohexanamine
Standard InChI InChI=1S/C16H21N3/c1-2-7-15(8-3-1)17-12-13-5-4-6-14(11-13)16-9-10-18-19-16/h4-6,9-11,15,17H,1-3,7-8,12H2,(H,18,19)
Standard InChI Key NKFIWNQCJWOXFV-UHFFFAOYSA-N
SMILES C1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NN3
Canonical SMILES C1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NN3

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

  • A cyclohexyl group (C₆H₁₁) providing lipophilic character.

  • A benzyl linker (C₆H₅-CH₂-) connecting the cyclohexyl amine to the pyrazole ring.

  • A 2H-pyrazol-3-yl substituent at the benzyl ring’s meta position, introducing hydrogen-bonding capacity and aromatic π-system interactions.

Table 1: Predicted Physicochemical Properties

PropertyValueBasis for Estimation
Molecular FormulaC₁₆H₂₁N₃Analogous to
Molecular Weight255.36 g/molCalculated from formula
LogP (Lipophilicity)~3.2Comparative analysis of
Hydrogen Bond Donors2 (NH groups)Structural analysis
Hydrogen Bond Acceptors3 (pyrazole N atoms)Structural analysis

The cyclohexyl group enhances membrane permeability, while the pyrazole moiety may engage in target binding via dipole interactions or π-stacking .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are feasible based on pyrazole synthesis literature :

Route A: Hydrazine Cyclocondensation

  • Precursor Synthesis:

    • Prepare 3-(benzylamino)cyclohexane via reductive amination of cyclohexanone with benzylamine.

    • Introduce a propargyl or acetylene group at the benzyl ring’s meta position.

  • Pyrazole Formation:

    • React the acetylene intermediate with hydrazine derivatives under catalytic conditions (e.g., nano-ZnO ) to form the pyrazole ring.

Route B: Suzuki-Miyaura Coupling

  • Benzyl Halide Preparation:

    • Synthesize 3-bromo-benzyl cyclohexylamine.

  • Cross-Coupling:

    • Employ a Suzuki reaction with a pyrazole boronic ester to install the heterocycle.

Regioselectivity Challenges

As observed in pyrazole syntheses , cyclocondensation reactions often yield regioisomeric mixtures. For example, Knorr-type reactions of 1,3-diketones with hydrazines produce 1,3- and 1,5-substituted pyrazoles . To favor the desired 3-pyrazolyl isomer, aprotic solvents (e.g., DMF) and acid catalysts may improve selectivity .

ActivitySupporting EvidenceLikelihood
AntitubercularStructural similarity to Moderate
AnticancerPyrazole’s role in kinase inhibition High
Anti-inflammatoryCelecoxib analogies Low

Kinase Inhibition

Compounds like rigosertib ( ) utilize pyrazole motifs to inhibit PLK1 and PI3K pathways. The meta-substituted benzyl group in Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine may similarly disrupt kinase ATP-binding pockets, warranting screening against cancer cell lines .

ADME/Toxicity Considerations

Solubility and Bioavailability

Lipophilicity (LogP ~3.2) suggests moderate aqueous solubility (~50–200 μM at pH 7.4), comparable to analogs in . Prodrug strategies (e.g., phosphate esters) could enhance solubility for in vivo applications.

Metabolic Stability

Future Directions

  • Synthetic Optimization:

    • Screen catalysts (e.g., Pd/C, nano-ZnO) to improve pyrazole regioselectivity .

    • Explore microwave-assisted synthesis for reduced reaction times.

  • Biological Screening:

    • Prioritize assays against Mtb H37Rv and NSCLC cell lines (A549, H460).

    • Evaluate kinase inhibition profiles (e.g., PI3Kα, PLK1).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator